![molecular formula C17H9ClN2O3 B2487250 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 884631-34-9](/img/structure/B2487250.png)

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

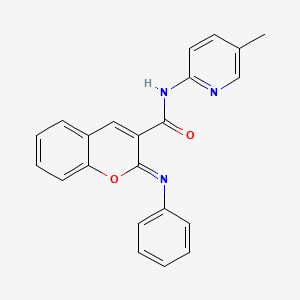

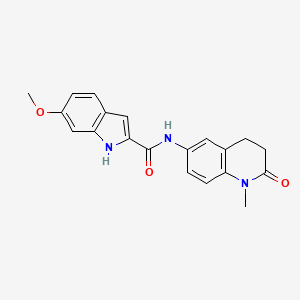

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, also known as CPO, is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields. CPO is a heterocyclic compound that contains both a coumarin and an oxadiazole moiety. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.

科学的研究の応用

Anticonvulsant Activity

The synthesized derivatives of this compound have shown promise as anticonvulsant agents. In particular, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6) demonstrated favorable ED50 and protective index values compared to the reference drug valproic acid. It exhibited efficacy in maximal electroshock (MES) and psychomotor (6 Hz, 32 mA) seizure tests .

Analgesic Properties

Since anticonvulsant drugs often play a role in neuropathic pain management, researchers investigated the antinociceptive activity of two promising compounds : Since anticonvulsant drugs often play a role in neuropathic pain management, researchers investigated the antinociceptive activity of two promising compounds: compound 6 and compound 19 . These derivatives were tested in the formalin model of tonic pain. Notably, compound 6 showed significant antinociceptive effects .

Nonlinear Optical (NLO) Properties

The molecule 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) , which is structurally related to our compound of interest, has been studied for its nonlinear optical response. Second and third harmonic generation studies revealed that CPP has potential applications in nonlinear optics, with static and dynamic polarizability significantly higher than that of urea .

Biological and Clinical Applications

Indole derivatives, including our compound, have diverse biological and clinical potential. While not directly related to the specific compound, indole-3-acetic acid (a plant hormone derived from tryptophan) exemplifies the wide interest in indole-based molecules .

Molecular Mechanism of Action

For the most active compound 6 , the probable molecular mechanism of action involves interaction with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels. Understanding these interactions contributes to the compound’s therapeutic effects .

Safety Profile

Both compound 6 and compound 19 were tested for neurotoxic and hepatotoxic properties and showed no significant cytotoxic effects. This safety profile is crucial for potential clinical applications .

作用機序

Target of Action

Many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of a compound depends on its structure and the target it interacts with. For example, some compounds can interfere with the synthesis of certain components in target cells, leading to functional changes .

Biochemical Pathways

The affected pathways depend on the specific targets of the compound. For example, some compounds can affect the production of free radicals and reactive oxygen species (ROS), which are normal metabolic products of cells .

Pharmacokinetics

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact its bioavailability. For example, compounds with poor oral bioavailability undergo extensive first-pass metabolism .

Result of Action

The molecular and cellular effects of a compound’s action can vary widely. Some compounds may inhibit certain enzymes, leading to changes in cell function .

特性

IUPAC Name |

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClN2O3/c18-13-7-3-2-6-11(13)15-19-16(23-20-15)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZBQPDHPXXRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)

![(4S)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2487172.png)

![N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide](/img/structure/B2487174.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2487182.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2487185.png)

![ethyl 1-{[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}piperidine-4-carboxylate](/img/structure/B2487186.png)

![2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2487188.png)